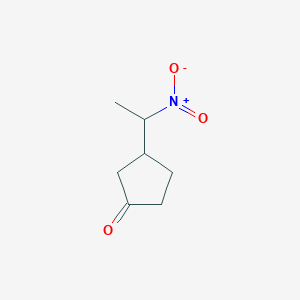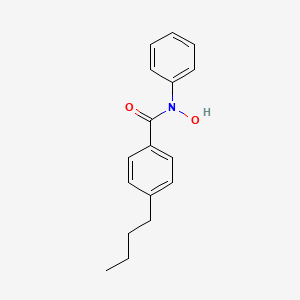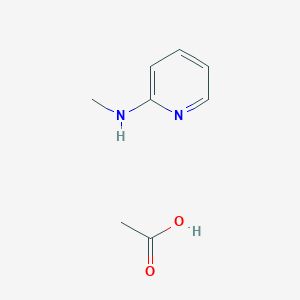
Pyridinium, 1,1'-(1,10-decanediyl)bis[2-methyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is a quaternary ammonium compound with the molecular formula C22H34Br2N2. This compound is known for its ability to act as an antagonist to specific nicotinic acetylcholine receptors, particularly the α6β2 subtype
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide typically involves the reaction of 1,10-decanediyl dichloride with 2-methylpyridine in the presence of a base, followed by quaternization with bromine. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridinium rings can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield the corresponding hydroxide salt, while oxidation can lead to the formation of pyridine N-oxide derivatives .
科学的研究の応用
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide has several scientific research applications:
Neuroscience: Used to study nicotinic receptor-mediated signaling and its effects on dopamine release.
Pharmacology: Investigated for its potential to decrease nicotine self-administration and nicotine-induced locomotor activity in animal models.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Biology: Utilized in studies involving cell signaling and receptor interactions.
作用機序
The compound acts as an antagonist to the α6β2 nicotinic acetylcholine receptors. By binding to these receptors, it inhibits nicotine-evoked and endogenous dopamine release from neuronal cells. This action is significant in understanding the pathways involved in addiction and developing potential therapeutic agents for nicotine dependence .
類似化合物との比較
Similar Compounds
- 1,1’-(1,10-Decanediyl)bis[3-methylpyridinium iodide]
- 1,1’-(1,10-Decanediyl)bis[4-methylpyridinium chloride]
Uniqueness
Pyridinium, 1,1’-(1,10-decanediyl)bis[2-methyl-, dibromide is unique due to its specific antagonistic action on the α6β2 nicotinic acetylcholine receptors. This specificity makes it a valuable tool in neuroscience research, particularly in studies related to addiction and dopamine signaling .
特性
CAS番号 |
127635-66-9 |
|---|---|
分子式 |
C22H34Br2N2 |
分子量 |
486.3 g/mol |
IUPAC名 |
2-methyl-1-[10-(2-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H34N2.2BrH/c1-21-15-9-13-19-23(21)17-11-7-5-3-4-6-8-12-18-24-20-14-10-16-22(24)2;;/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
SRNHVNULPKZXQP-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=CC=[N+]1CCCCCCCCCC[N+]2=CC=CC=C2C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)




![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
